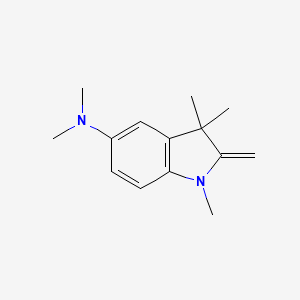
Tri-2-furylgermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-2-furylgermane is an organogermanium compound that has garnered attention in the field of organic chemistry due to its unique reactivity and potential applications. It consists of a germanium atom bonded to three 2-furyl groups, which are aromatic rings containing oxygen. This compound is known for its effectiveness in radical reactions, particularly in the reduction of organic halides.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri-2-furylgermane can be synthesized through the reaction of germanium bromide with 2-furyl lithium in the presence of a hydrocarbon solvent. The reaction typically involves the use of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the formation of the germanium-carbon bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with potential scaling adjustments. The use of germanium bromide and 2-furyl lithium remains central to the process, with careful control of reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Tri-2-furylgermane undergoes several types of chemical reactions, including:
Reduction: It is highly effective in the radical reduction of organic halides.
Nucleophilic Addition: It can participate in nucleophilic addition reactions to aldehydes and α,β-unsaturated carbonyl compounds.
Cyclization: Radical cyclization reactions can be performed using this compound, leading to the formation of cyclic compounds.
Common Reagents and Conditions
Major Products
Reduction Products: Alkanes and other reduced organic compounds.
Cyclization Products: Five-membered cyclic compounds.
Addition Products: Alcohols and other addition products from nucleophilic reactions
Scientific Research Applications
Tri-2-furylgermane has a wide range of applications in scientific research:
Biology and Medicine: While specific biological applications are less documented, its potential for modifying organic molecules could be explored in drug development and other biomedical research.
Mechanism of Action
The mechanism by which tri-2-furylgermane exerts its effects primarily involves radical reactions. The germanium atom in this compound can donate electrons to form radicals, which then participate in various chemical transformations. The presence of the 2-furyl groups enhances the stability and reactivity of the germanium-centered radicals, facilitating efficient reduction and cyclization reactions .
Comparison with Similar Compounds
Similar Compounds
Tributyltin Hydride: Another organometallic compound used in radical reactions.
Triethylgermane: Similar in structure but with ethyl groups instead of 2-furyl groups.
Triphenylgermane: Contains phenyl groups instead of 2-furyl groups.
Uniqueness
Tri-2-furylgermane is unique due to the presence of the 2-furyl groups, which confer distinct reactivity and stability compared to other organogermanium compounds. Its effectiveness in radical reductions and cyclizations makes it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C12H9GeO3 |
|---|---|
Molecular Weight |
273.83 g/mol |
InChI |
InChI=1S/C12H9GeO3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9H |
InChI Key |
DNTSJBXWWGJRMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)[Ge](C2=CC=CO2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







